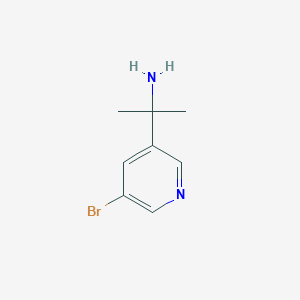

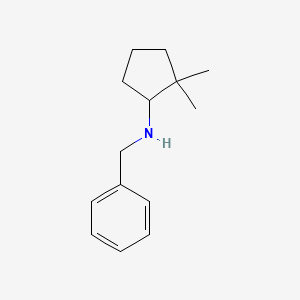

![molecular formula C12H16N2O B1376154 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1202162-27-3](/img/structure/B1376154.png)

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” is not detailed in the available literature.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” are not detailed in the available literature .Applications De Recherche Scientifique

Medicinal Chemistry: Building Blocks for Drug Candidates

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one: serves as a crucial building block in medicinal chemistry. It is a key raw material and intermediate in the synthesis of many drug candidates. The compound’s versatility allows for its incorporation into diverse molecular frameworks, which is essential for the development of new therapeutic agents .

Kinetics Study in Microflow Systems

The compound has been used in microflow systems to study reaction kinetics. By understanding the reaction rate constants, activation energies, and pre-exponential factors, researchers can optimize the synthesis process. This is particularly valuable for reactions that involve selective acylation, where the goal is to achieve high selectivity and conversion rates .

Continuous Synthesis Processes

In the realm of process chemistry, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is synthesized using continuous flow techniques. This method offers advantages such as improved safety, scalability, and control over reaction parameters, leading to higher yields and purities in shorter reaction times .

Optimization of Reaction Conditions

The compound’s synthesis can be fine-tuned by applying kinetic models derived from microflow system studies. These models help in predicting and achieving optimal reaction conditions, thereby enhancing the efficiency and practicality of the manufacturing process .

Selective Acylation Reactions

Selective acylation is a significant application where 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one plays a role. The compound’s synthesis involves the challenge of selectively acylating one amine group over another, which is crucial for avoiding by-products and achieving the desired product .

Raw Material for Synthetic Routes

The compound is used as a primary raw material in two well-known synthetic routes for manufacturing related compounds. Its use simplifies the synthesis by reducing the number of steps and reagent consumption, making the process more cost-effective and accessible .

Corrosion Inhibition Studies

Derivatives of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one have been studied for their potential as corrosion inhibitors. These studies are important for identifying new materials that can protect metals from corrosion, particularly in harsh chemical environments .

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, leading to diverse biological activities .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine scaffold have been reported to influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar pyrrolidine scaffold have been reported to exhibit diverse biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSFRZDUTOFNMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

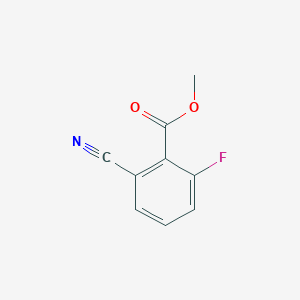

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

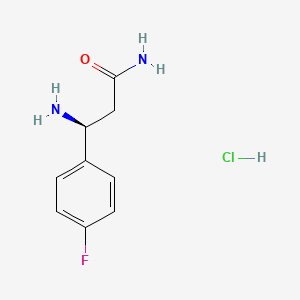

![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

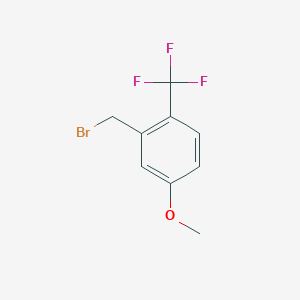

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)